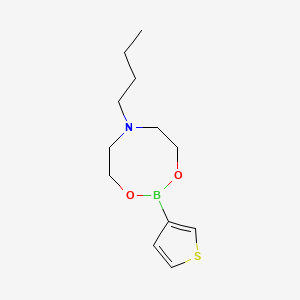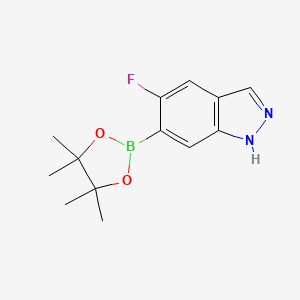
6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane
Übersicht
Beschreibung
6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane is a boron-containing heterocyclic compound It features a unique structure with a boron atom integrated into a dioxazaborocane ring, which is further substituted with a butyl group and a thienyl group
Wissenschaftliche Forschungsanwendungen
6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound’s boron atom can interact with biological molecules, making it useful in the design of boron-based drugs.
Industry: It can be used in the production of advanced materials, such as boron-containing polymers and electronic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane typically involves the reaction of a boronic acid or boronic ester with appropriate amines and thiophene derivatives. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the dioxazaborocane ring. For instance, a common synthetic route might involve the use of palladium-catalyzed cross-coupling reactions to introduce the thienyl group onto the boron-containing ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic esters.
Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.
Substitution: The thienyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could introduce new functional groups onto the thienyl or butyl moieties.
Wirkmechanismus
The mechanism by which 6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane exerts its effects involves the interaction of its boron atom with various molecular targets. In biological systems, the boron atom can form reversible covalent bonds with biomolecules, influencing their function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes. The thienyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene derivatives: Compounds like 2-thienylboronic acid and 3-thienylboronic acid share structural similarities with 6-Butyl-2-(3-thienyl)-1,3,6,2-dioxazaborocane.
Boron-containing heterocycles: Compounds such as boronic esters and boronic acids with different substituents on the boron atom.
Uniqueness
This compound is unique due to its specific combination of a butyl group, a thienyl group, and a dioxazaborocane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
6-butyl-2-thiophen-3-yl-1,3,6,2-dioxazaborocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO2S/c1-2-3-5-14-6-8-15-13(16-9-7-14)12-4-10-17-11-12/h4,10-11H,2-3,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFHPTIATBNHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















